molecular formula C11H10N6O5 B11693482 2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B11693482
M. Wt: 306.23 g/mol
InChI Key: OCCOVRQYXKNHJR-UHFFFAOYSA-N
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Description

2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that features both an imidazole and a pyridine moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.

    Nitration: The imidazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions.

    Acetamide Formation: The nitrated imidazole is then reacted with 3-pyridinemethanamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The nitro groups could also play a role in redox reactions within cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitroimidazole: Similar in structure but lacks the pyridine moiety.

    N-(pyridin-3-ylmethyl)acetamide: Lacks the nitroimidazole component.

    2-(2,4-dinitrophenyl)acetamide: Contains a phenyl ring instead of an imidazole ring.

Uniqueness

2-(2,4-dinitro-1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to the combination of the nitroimidazole and pyridine moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H10N6O5

Molecular Weight

306.23 g/mol

IUPAC Name

2-(2,4-dinitroimidazol-1-yl)-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C11H10N6O5/c18-10(13-5-8-2-1-3-12-4-8)7-15-6-9(16(19)20)14-11(15)17(21)22/h1-4,6H,5,7H2,(H,13,18)

InChI Key

OCCOVRQYXKNHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CN2C=C(N=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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